molecular formula C13H13N3O B11044174 N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide

N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide

Cat. No.: B11044174
M. Wt: 227.26 g/mol
InChI Key: SGOFLBLVRQBQCF-UHFFFAOYSA-N
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Description

N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide typically involves the reaction of 1H-1,3-benzodiazole with an appropriate alkyne derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethyl formamide solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]but-2-ynamide

InChI

InChI=1S/C13H13N3O/c1-3-6-12(17)14-9(2)13-15-10-7-4-5-8-11(10)16-13/h4-5,7-9H,1-2H3,(H,14,17)(H,15,16)

InChI Key

SGOFLBLVRQBQCF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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